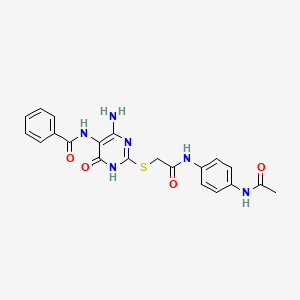

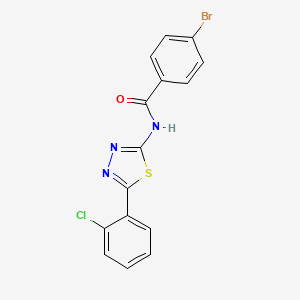

![molecular formula C13H13F2NOS B2473963 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2,4-difluorophenyl)ethanone CAS No. 2034208-86-9](/img/structure/B2473963.png)

1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2,4-difluorophenyl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2,4-difluorophenyl)ethanone is a chemical compound that has been studied for its potential applications in scientific research. It is a synthetic compound that can be produced through a specific synthesis method, and has been found to have a mechanism of action that affects biochemical and physiological processes. In

科学的研究の応用

Photochemical Synthesis in Drug Discovery

Intramolecular photochemical [2 + 2]-cyclization of acetophenone enamides has been utilized to create 2-azabicyclo[3.2.0]heptanes, which are key building blocks in drug discovery. This approach includes the synthesis of a conformationally restricted analogue of proline, 2,3-ethanoproline (Druzhenko et al., 2018).

Synthesis of Novel Derivatives

A synthesis process for novel (2S,4S)-5-alkyl-2-thia-5-azabicyclo[2.2.1]heptan-3-one derivatives has been reported. This process involves a series of reactions including N-alkylation, esterification, sulfonylation, and more. The resulting structures are characterized by 1H NMR and MS (Yuan Zhe-dong, 2013).

Development of Constrained Amino Acids

Research has focused on the synthesis of various conformationally restricted nonchiral pipecolic acid analogues, demonstrating practical synthesis approaches resulting in high yields of these compounds. The key step in these syntheses is a tandem Strecker reaction and intramolecular nucleophilic cyclization (Radchenko et al., 2009).

Application in β-Lactamase Inhibitor Development

CP-45,899, a derivative of 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2,4-difluorophenyl)ethanone, has been identified as an irreversible inhibitor of several bacterial penicillinases and cephalosporinases, showing potential as a β-lactamase inhibitor that extends the antibacterial spectrum of β-lactams (English et al., 1978).

Structural Analyses in Medicinal Chemistry

The structural analyses of optically active penam derivatives, which include this compound, have been conducted to ascertain their absolute configurations, providing valuable insights for medicinal chemistry (Danilovski et al., 1999).

Synthesis of Backbone-Constrained γ-Amino Acid Analogues

Research demonstrates a synthetic approach to C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes as carbon-atom bridged morpholines, revealing the framework of an embedded γ-amino butyric acid (GABA), indicative of its potential in the synthesis of backbone-constrained γ-amino acid analogues (Garsi et al., 2022).

Conformational Studies in Organic Chemistry

Conformational studies of 7-azabicyclo[2.2.1]heptane amino acids synthesized from L-serine have been reported. These studies are crucial for understanding the structural and stereochemical aspects in organic chemistry (Hart & Rapoport, 1999).

特性

IUPAC Name |

2-(2,4-difluorophenyl)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F2NOS/c14-9-2-1-8(12(15)4-9)3-13(17)16-6-11-5-10(16)7-18-11/h1-2,4,10-11H,3,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVUXFQEQHBYAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C1CS2)C(=O)CC3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

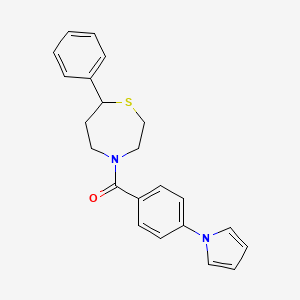

![1-Oxa-8-Azaspiro[4.5]Decan-3-Ol Hydrochloride](/img/structure/B2473880.png)

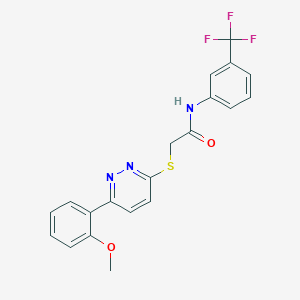

![Methyl 3-({[2-(methoxycarbonyl)thiophen-3-yl]carbamoyl}amino)thiophene-2-carboxylate](/img/structure/B2473885.png)

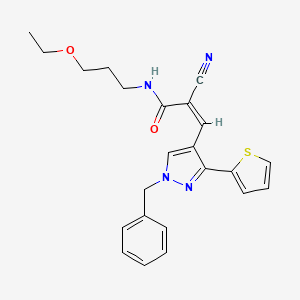

![3-(4-chlorophenyl)-2,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2473888.png)

![Methyl({[2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methyl})amine](/img/structure/B2473895.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2473896.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2473898.png)

![N-(naphtho[2,1-d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2473902.png)

![N-(pyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2473903.png)